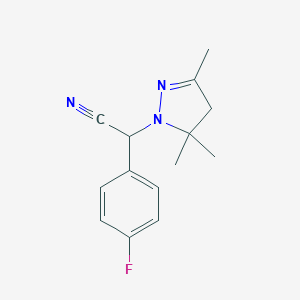
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as FPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPTA is a pyrazoline derivative that is synthesized through a multi-step process.
Scientific Research Applications
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a diagnostic agent for imaging cancer cells. In biochemistry, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been used as a probe to study the interaction of proteins with small molecules. In materials science, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been used as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, studies have shown that (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to have a low toxicity profile and does not exhibit any significant side effects. In vitro studies have shown that (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the growth of various cancer cells such as breast, lung, and colon cancer cells. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to be effective in inhibiting the growth of multidrug-resistant cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is also easy to synthesize and can be obtained in high yields. However, one limitation of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One direction is to further investigate its anti-tumor activity and its potential use as a diagnostic agent for imaging cancer cells. Another direction is to study its interaction with proteins and its potential use as a probe in protein studies. Additionally, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be used as a building block for the synthesis of functional materials, and further research can be done in this area. Finally, the synthesis of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be optimized to improve its solubility in water, which can make it more useful in certain experiments.
Synthesis Methods
The synthesis of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves a multi-step process that includes the reaction of 4-fluoroaniline with 2,4-pentanedione to form 4-fluoro-3-hydroxyacetanilide. This intermediate is then treated with hydrazine hydrate to form 4-fluoro-3-hydrazinoacetanilide, which is then reacted with 3,5,5-trimethyl-1H-pyrazole-4-carboxylic acid to form (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile.
properties
Product Name |
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Molecular Formula |
C14H16FN3 |
Molecular Weight |
245.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C14H16FN3/c1-10-8-14(2,3)18(17-10)13(9-16)11-4-6-12(15)7-5-11/h4-7,13H,8H2,1-3H3 |
InChI Key |
JWLAMZGVAKRUKS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)
![N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)

![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)